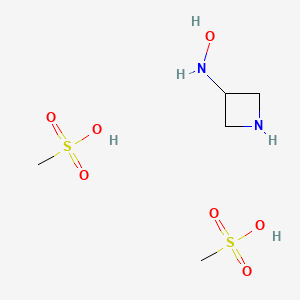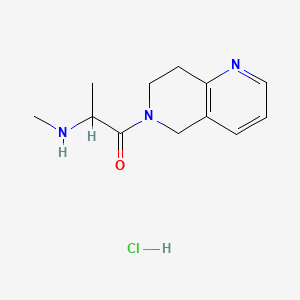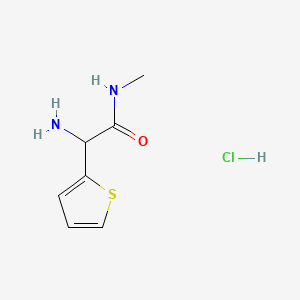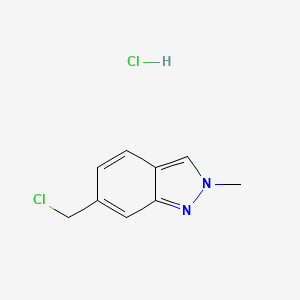
N-(azetidin-3-yl)hydroxylamine, bis(methanesulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) is a compound that features a four-membered azetidine ring, which is a strained heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and advanced catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(azetidin-3-yl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include functionalized azetidines, amines, and nitroso or nitro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(azetidin-3-yl)hydroxylamine; bis(methanesulfonic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of N-(azetidin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the hydroxylamine group’s reactivity contribute to its ability to form covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler four-membered ring compound without the hydroxylamine group.
Aziridine: A three-membered ring compound with similar reactivity but higher strain.
Pyrrolidine: A five-membered ring compound with less strain and different reactivity
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C5H16N2O7S2 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
N-(azetidin-3-yl)hydroxylamine;methanesulfonic acid |
InChI |
InChI=1S/C3H8N2O.2CH4O3S/c6-5-3-1-4-2-3;2*1-5(2,3)4/h3-6H,1-2H2;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
UNLOHYHUDRTCLF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1C(CN1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B13458519.png)


![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B13458539.png)

![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)



![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B13458595.png)
![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
